2-Methyl-1H-indol-4-ol
Overview
Description
2-Methyl-1H-indol-4-ol is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound, specifically, is characterized by a methyl group at the second position and a hydroxyl group at the fourth position on the indole ring. It is known for its crystalline nature and specific odor.
Mechanism of Action
Target of Action
2-Methyl-1H-indol-4-ol, also known as 4-Hydroxy-2-methylindole, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Biochemical Analysis
Cellular Effects
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Gut microbiota is known to be involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-indol-4-ol can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure. For this compound, the starting materials would include a methyl-substituted phenylhydrazine and an appropriate aldehyde or ketone.
Industrial Production Methods: Industrial production of indole derivatives often involves catalytic processes. For instance, the use of transition metal catalysts can facilitate the formation of the indole ring. Additionally, biocatalytic approaches using microbial cell factories have been explored for the production of indole derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1H-indol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindoles.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Formation of 2-Methyl-1H-indole-4-one.
Reduction: Formation of 2-Methyl-1,2-dihydro-1H-indol-4-ol.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2-Methyl-1H-indol-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its role in biological processes and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.
Comparison with Similar Compounds
2-Methyl-1H-indole: Lacks the hydroxyl group at the fourth position.
4-Hydroxyindole: Lacks the methyl group at the second position.
5-Hydroxy-2-methylindole: Has the hydroxyl group at the fifth position instead of the fourth.
Uniqueness: 2-Methyl-1H-indol-4-ol is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable compound for various applications .
Properties
IUPAC Name |
2-methyl-1H-indol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-5-7-8(10-6)3-2-4-9(7)11/h2-5,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVSGEGNQZAQPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343517 | |
Record name | 4-Hydroxy-2-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35320-67-3 | |
Record name | 4-Hydroxy-2-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35320-67-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 4-Hydroxy-2-methylindole from 4-Amino-2-methylbenzofurans?
A1: The research paper [] highlights a unique chemical transformation where 4-Amino-2-methylbenzofurans are converted into 4-Hydroxy-2-methylindoles in an acidic environment. This isomerization reaction involves the opening of the furan ring, leading to the formation of a carbocation intermediate. Significantly, this rearrangement and subsequent ring closure to form the indole system is only observed when a methyl group is present at the 2-position of the starting benzofuran. This suggests that the methyl substituent plays a crucial role in the reaction mechanism, possibly by stabilizing the carbocation intermediate.
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